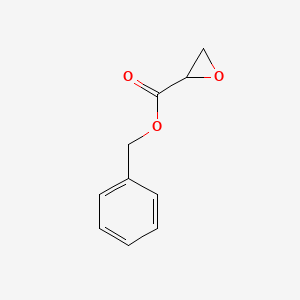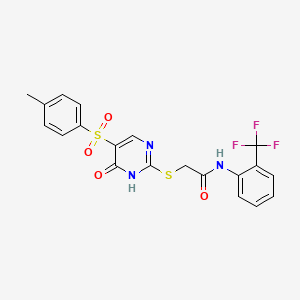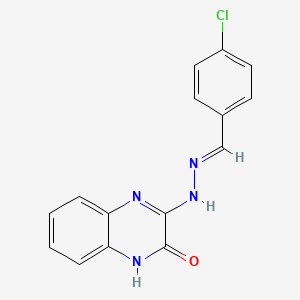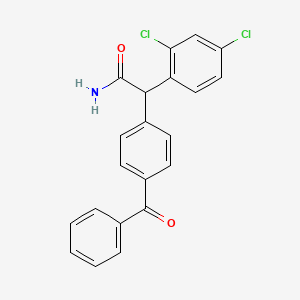![molecular formula C28H25NO5 B2410946 8-(3,4-ジメチルベンゾイル)-6-[(3-メトキシフェニル)メチル]-2,3-ジヒドロ-[1,4]ジオキシノ[2,3-g]キノリン-9-オン CAS No. 866808-31-3](/img/structure/B2410946.png)
8-(3,4-ジメチルベンゾイル)-6-[(3-メトキシフェニル)メチル]-2,3-ジヒドロ-[1,4]ジオキシノ[2,3-g]キノリン-9-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that combines multiple functional groups
科学的研究の応用
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . These are important targets for cancer therapies . c-Met is a protein that in humans is encoded by the MET gene. It has been recognized as a point of convergence of several pathological signaling pathways. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a type of receptor for VEGF that stimulates blood vessel formation.
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, in a reversible and non-covalent manner . This interaction results in the inhibition of these targets, which can lead to a decrease in pathological signaling pathways associated with them .
Biochemical Pathways
The compound affects the biochemical pathways associated with c-Met and VEGFR-2. By inhibiting these targets, it can disrupt the signaling pathways that they are involved in. The downstream effects of this disruption can include a decrease in pathological signaling, which can have various effects depending on the specific context .
Pharmacokinetics
The compound has shown significant anti-tumor activity in vivo on a hepatocellular carcinoma (mhcc97h cells) xenograft mouse model , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The compound has demonstrated significant anti-tumor activity in vivo . This is likely due to its inhibition of c-Met and VEGFR-2, which disrupts the pathological signaling pathways associated with these targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives and dioxino-containing molecules. Examples are:
- 9-(3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one .
- [1,4]dioxino[2,3-f]quinazoline derivatives .
Uniqueness
What sets 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-17-7-8-20(11-18(17)2)27(30)23-16-29(15-19-5-4-6-21(12-19)32-3)24-14-26-25(33-9-10-34-26)13-22(24)28(23)31/h4-8,11-14,16H,9-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPXSYUMDTELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2410865.png)
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)





![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)

![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410886.png)
